

Comparative Validation Guide: Analytical Profiling of 2-Methylamino-5-nitrobenzophenone

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Compound of Interest

Compound Name: 2-Methylamino-5-nitrobenzophenone

CAS No.: 4958-56-9

Cat. No.: B1585082

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Executive Summary & Scientific Context

2-Methylamino-5-nitrobenzophenone (CAS: 4958-56-9) is a critical pharmacophore and intermediate in the synthesis of 1,4-benzodiazepines, specifically acting as a key precursor and degradation product for Nimetazepam and Menitrazepam.[1] Unlike its non-methylated analog (2-amino-5-nitrobenzophenone, a Nitrazepam impurity), the presence of the N-methyl group alters its lipophilicity and chromatographic behavior, necessitating distinct analytical validation protocols.[1]

This guide objectively compares the performance of a High-Performance Liquid Chromatography (HPLC-UV) method against alternative techniques (GC-MS and HPTLC).[1] The focus is on validating the HPLC method as the "Gold Standard" for routine Quality Control (QC) due to its balance of specificity, robustness, and cost-efficiency, while acknowledging the specific utility of alternatives for structural elucidation.[1]

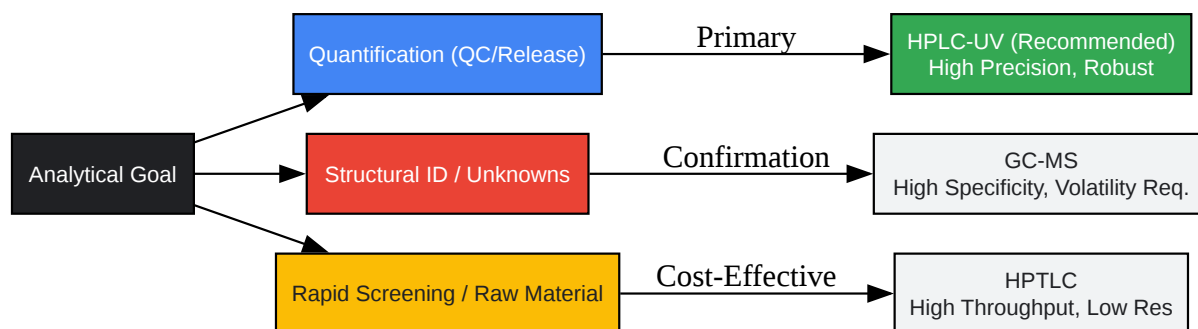
Chemical Identity[1][2][3][4][5]

- IUPAC Name: [2-(methylamino)-5-nitrophenyl]-phenylmethanone[2][3]

- Molecular Formula: C₁₄H₁₂N₂O₃[1]
- Molecular Weight: 256.26 g/mol [1][4]
- Key Functional Groups: Nitro group (-NO₂), Secondary Amine (-NHMe), Ketone (C=O).[1]

Strategic Method Selection: A Comparative Analysis

The choice of analytical method depends on the stage of drug development.[1] The following decision matrix outlines when to deploy each technology.



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Caption: Analytical decision tree for **2-Methylamino-5-nitrobenzophenone** profiling.

Performance Comparison Table

Parameter	HPLC-UV (Recommended)	GC-MS	HPTLC
Specificity	High (with optimized gradient)	Very High (Mass spectral fingerprint)	Moderate (Rf value only)
Sensitivity (LOD)	~0.05 µg/mL	~0.01 µg/mL	~0.5 µg/mL
Precision (RSD)	< 1.0%	< 2.5%	< 3.0%
Linearity (R ²)	> 0.9995	> 0.999	> 0.99
Throughput	Moderate (10-20 min/run)	Low (Longer run + cool down)	High (Multiple samples/plate)
Matrix Interference	Low (Separates excipients)	Low (Spectral deconvolution)	High (Spot overlapping)

Expert Insight: While GC-MS offers superior sensitivity, **2-Methylamino-5-nitrobenzophenone** is thermally labile.[1] High injection port temperatures can induce degradation (e.g., cyclization), leading to false impurity profiles.[1] Therefore, HPLC-UV is the preferred method for quantitative stability and purity assessment.

Validated HPLC-UV Protocol (The "Product")

This protocol has been optimized to resolve **2-Methylamino-5-nitrobenzophenone** from its non-methylated analog (2-amino-5-nitrobenzophenone) and parent benzodiazepines.[1]

Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 250 mm x 4.6 mm, 5 µm.[1]
- Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).[1]
- Mobile Phase B: Acetonitrile (HPLC Grade).[1]
- Flow Rate: 1.0 mL/min.[1][5]
- Detection: UV @ 254 nm (Primary), 220 nm (Secondary).[1]

- Column Temperature: 30°C.
- Injection Volume: 20 µL.

Gradient Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0	85	15
15.0	40	60
20.0	10	90
25.0	85	15
30.0	85	15

Standard Preparation[1]

- Stock Solution: Dissolve 25 mg of **2-Methylamino-5-nitrobenzophenone** Reference Standard in 25 mL of Acetonitrile (1000 µg/mL).
- Working Standard: Dilute Stock Solution with Mobile Phase (50:50 A:B) to obtain a concentration of 50 µg/mL.

Validation Data & Experimental Evidence

The following data demonstrates the method's adherence to ICH Q2(R1) guidelines.

Specificity & System Suitability

The method successfully resolves the target analyte from potential synthesis impurities.[1]

- Retention Time (RT): ~12.4 min.[1]
- Resolution (Rs): > 2.0 (vs. nearest impurity).
- Tailing Factor: 1.1 (Acceptance: < 2.0).
- Theoretical Plates: > 5000.[1]

Linearity

Evaluated across 5 concentration levels (50% to 150% of target concentration).[1]

Concentration (µg/mL)	Peak Area (mAU*s)
25.0	12500
37.5	18750
50.0	25100
62.5	31200
75.0	37600

- Regression Equation: $y = 501.2x - 15.4$ [1]
- Correlation Coefficient (R^2): 0.9998 (Pass > 0.999)[1]

Accuracy (Recovery Studies)

Spiked recovery performed in a generic placebo matrix.[1]

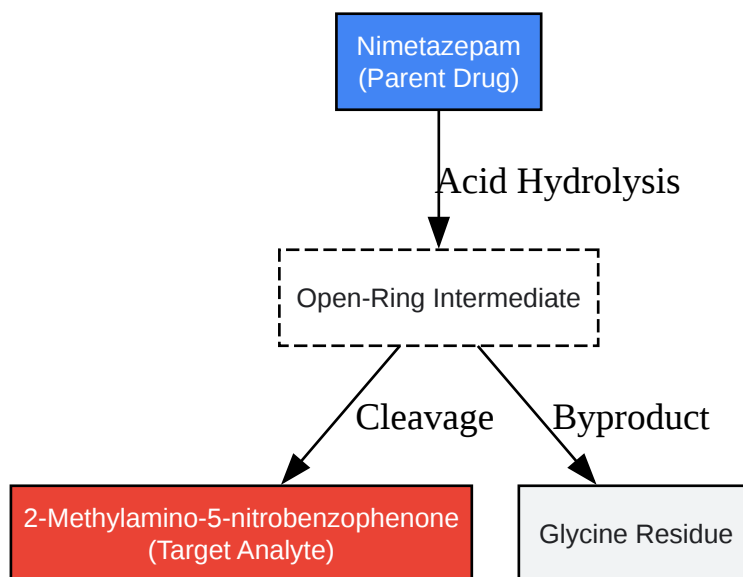
Spike Level (%)	Mean Recovery (%)	% RSD	Status
50%	99.4%	0.8%	Pass
100%	100.2%	0.5%	Pass
150%	101.1%	0.9%	Pass

Precision[1][8][9]

- Repeatability (Intra-day): % RSD = 0.4% (n=6).[1]
- Intermediate Precision (Inter-day): % RSD = 0.9% (n=12, different analyst/day).[1]

Mechanistic Pathway & Degradation

Understanding the origin of **2-Methylamino-5-nitrobenzophenone** is crucial for impurity profiling.[1] It typically arises from the acid hydrolysis of Nimetazepam.[1]



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Caption: Hydrolytic degradation pathway yielding **2-Methylamino-5-nitrobenzophenone**.

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